7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 7th position of the benzazepine ring.
Fluorination: Incorporation of fluorine atoms at the 5th position, which can be achieved using fluorinating agents under controlled conditions.
Cyclization: Formation of the tetrahydro-benzazepine ring through cyclization reactions, often involving catalysts and specific reaction conditions to ensure the desired ring closure.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is studied for its potential biological activities. It may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features may confer activity against certain diseases, and it could serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 7-chloro-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- 7-iodo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- 7-bromo-5,5-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Comparison: Compared to these similar compounds, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to the presence of both bromine and fluorine atoms. This combination of halogens can influence the compound’s reactivity, biological activity, and physicochemical properties. The specific arrangement of these atoms may confer distinct advantages in terms of stability, solubility, and target specificity.
Properties
CAS No. |
2680536-00-7 |
---|---|
Molecular Formula |
C10H11BrClF2N |
Molecular Weight |
298.6 |
Purity |
0 |
Origin of Product |
United States |
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